2-(2-Methyloxetan-2-yl)ethan-1-amine
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Overview
Description
2-(2-Methyloxetan-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H13NO. It features an oxetane ring, which is a four-membered cyclic ether, and an amine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. This is followed by nucleophilic substitution with an amine to introduce the ethanamine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxetan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methyloxetan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-amine involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: This compound features a naphthalene ring instead of an oxetane ring.
2-Pyridylethylamine: This compound has a pyridine ring and is known for its histamine agonist activity.
Uniqueness
2-(2-Methyloxetan-2-yl)ethan-1-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties. The ring strain in the oxetane ring makes it more reactive compared to other cyclic ethers, allowing for unique reaction pathways and applications .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(2-methyloxetan-2-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-6(2-4-7)3-5-8-6/h2-5,7H2,1H3 |
InChI Key |
IDZQXGZWCGJJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO1)CCN |
Origin of Product |
United States |
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